molecular formula C24H25FN4O3 B4504721 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B4504721
M. Wt: 436.5 g/mol
InChI Key: WHPZCWCHAPLKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylpiperazine Moiety: This is achieved through nucleophilic substitution reactions, where the benzylpiperazine group is attached to the pyridazinone core.

    Functionalization with Fluoro and Methoxy Groups: These groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-chloro-4-methoxyphenyl)-3(2H)-pyridazinone
  • 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-ethoxyphenyl)-3(2H)-pyridazinone

Uniqueness

Compared to similar compounds, 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone stands out due to the presence of both fluoro and methoxy groups, which may confer unique biological activities and chemical properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further study.

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-32-19-7-8-20(21(25)15-19)22-9-10-23(30)29(26-22)17-24(31)28-13-11-27(12-14-28)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPZCWCHAPLKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 5
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.